5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Biochemical Pathways:
Although specific pathways are not well-documented, we can speculate based on related pyrazole derivatives. Pyrazoles often impact various pathways, including:
- Inflammation : Some pyrazoles exhibit anti-inflammatory properties by modulating cytokines and inflammatory mediators .
- Anticancer Activity : Certain pyrazoles have shown promise as anticancer agents by interfering with cell proliferation and apoptosis pathways .
- Antiviral Effects : Pyrazoles may inhibit viral replication by targeting viral enzymes .
- Plant Growth Regulation : Pyrazoles can influence plant growth and development .
Action Environment:
Environmental factors (pH, temperature, etc.) can influence stability, efficacy, and bioavailability. For instance:
: Xu, C.-J., & Shi, Y.-Q. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 41(12), 1816–1819. Link
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with appropriate chlorinating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and cyano groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocyclic compounds .
Scientific Research Applications
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of a cyano group.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Contains an amino group and a different aromatic substitution pattern.
Uniqueness
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, phenyl, and cyano groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-15-11(12)9(7-13)10(14-15)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXQDLMAWHLJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215778 | |
Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321848-49-1 | |
Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321848-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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